molecular formula C27H38O2 B11083701 3-(Icosa-1,3-diyn-1-yl)benzoic acid

3-(Icosa-1,3-diyn-1-yl)benzoic acid

Cat. No.: B11083701
M. Wt: 394.6 g/mol
InChI Key: PZWVSBHYAZLYAZ-UHFFFAOYSA-N
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Description

3-(Icosa-1,3-diyn-1-yl)benzoic acid is an organic compound with the molecular formula C27H38O2 It is a derivative of benzoic acid, featuring a unique structure with a long alkyne chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Icosa-1,3-diyn-1-yl)benzoic acid typically involves the coupling of a benzoic acid derivative with a long-chain alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Icosa-1,3-diyn-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne chain can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed in the presence of hydrogen gas.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

3-(Icosa-1,3-diyn-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Icosa-1,3-diyn-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The long alkyne chain can facilitate interactions with lipid membranes, enhancing its bioavailability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Diyn-1-yl)benzoic acid: A shorter alkyne chain derivative with similar reactivity but different physical properties.

    3-(1,3-Dioxoisoindolin-2-yl)benzoic acid: A compound with a different functional group attached to the benzene ring, used in medicinal chemistry.

    3,5-Di(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with triazole groups, used in coordination chemistry and materials science.

Uniqueness

3-(Icosa-1,3-diyn-1-yl)benzoic acid is unique due to its long alkyne chain, which imparts distinct physical and chemical properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

3-icosa-1,3-diynylbenzoic acid

InChI

InChI=1S/C27H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-22-20-23-26(24-25)27(28)29/h20,22-24H,2-16H2,1H3,(H,28,29)

InChI Key

PZWVSBHYAZLYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CC#CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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